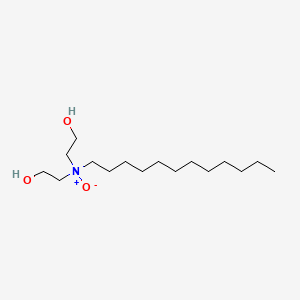

Dihydroxyethyl lauramine oxide

Description

Contextualization of Dihydroxyethyl Lauramine Oxide in Amphiphilic Chemical Systems

This compound is a member of the amine oxide class of compounds, which are characterized by a nitrogen-oxygen bond. googleapis.comresearchgate.net These substances are part of a broader category of chemicals known as amphiphiles, molecules that possess both a water-loving (hydrophilic) polar "head" and a water-fearing (hydrophobic) nonpolar "tail". google.comoecd.org Specifically, this compound has a polar amine oxide head group, which is highly polar, and a long, nonpolar lauryl alkyl chain that serves as its hydrophobic tail. googleapis.comoecd.org

Amine oxides are considered amphoteric surfactants, meaning their charge can change depending on the pH of the solution. google.comlerochem.eu In acidic conditions, they can become protonated and exhibit cationic (positively charged) properties. atamanchemicals.com In neutral or alkaline environments, they behave as nonionic (uncharged) surfactants. atamanchemicals.com This dual nature makes them versatile components in complex chemical formulations. google.comlerochem.eu Their ability to interact at the interface between different phases, such as oil and water, is fundamental to their function. google.com

Scope and Academic Relevance of Research on this compound

Research into this compound and related amine oxides is driven by their widespread use in consumer and industrial products. researchgate.netdrugpatentwatch.com Academic and industrial studies often focus on characterizing their surfactant properties, such as the reduction of surface tension and the formation of micelles. google.comcosmileeurope.eu There is significant interest in how their performance is affected by factors like pH and the presence of other substances, which is crucial for optimizing formulations. atamanchemicals.comlookchem.com

The compound's utility in personal care products, household cleaners, and industrial applications motivates ongoing research into its synthesis and mechanism of action. drugpatentwatch.comguidechem.comadvchemical.com Investigations into its synergistic interactions with other types of surfactants are particularly relevant for creating more effective and stable commercial products. graybeardllc.comgoogle.com Furthermore, patents related to its synthesis and application in specialized areas, such as sporicidal formulations and as drag-reducing agents, highlight its continued relevance in chemical engineering and material science. googleapis.comgoogle.comgoogle.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2530-44-1 |

|---|---|

Molecular Formula |

C16H35NO3 |

Molecular Weight |

289.45 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)dodecan-1-amine oxide |

InChI |

InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(20,13-15-18)14-16-19/h18-19H,2-16H2,1H3 |

InChI Key |

DZJFABDVWIPEIM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)[O-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)[O-] |

Other CAS No. |

2530-44-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for Dihydroxyethyl Lauramine Oxide Synthesis

The primary and most conventional method for the industrial production of this compound involves the direct oxidation of its corresponding tertiary amine precursor, N,N-bis(2-hydroxyethyl)dodecylamine, also known as Dihydroxyethyl lauramine. wikipedia.org This approach is favored for its efficiency and scalability.

The oxidation of tertiary amines using hydrogen peroxide is the most common reaction pathway for synthesizing amine oxides. wikipedia.orgorgsyn.org This method is widely applied in both academic research and large-scale industrial production. The synthesis of this compound specifically involves the reaction of Dihydroxyethyl lauramine with hydrogen peroxide. google.com

The general procedure entails creating an emulsion of the long-chain alkyl dihydroxyethyl amine with deionized water, followed by heating the mixture to a temperature range of 60–80°C. google.com Hydrogen peroxide, typically in a concentrated aqueous solution (30-90% by weight), is then added slowly to the heated emulsion. google.comgoogle.com The reaction is maintained at this temperature for a period of 3 to 4 hours to ensure a high conversion rate of the tertiary amine to the corresponding N-oxide. google.com The reaction is typically conducted in a solvent, which can include water, lower alcohols, or acetone. google.com This established process is a cornerstone of amine oxide manufacturing due to its reliability and use of a relatively clean oxidant, hydrogen peroxide, whose primary byproduct is water.

To optimize the synthesis of amine oxides like this compound, various auxiliary reagents and catalysts are employed to control the reaction, improve yields, and enhance the purity of the final product. These agents can facilitate the reaction under milder conditions and help in the removal of unreacted starting materials and byproducts.

A key aspect of reaction control is managing the decomposition of excess hydrogen peroxide. After achieving the desired conversion of the tertiary amine (often targeted between 90-95%), a reagent such as disodium (B8443419) phosphate (B84403) can be added to decompose any residual hydrogen peroxide, preventing potential side reactions or product degradation. google.com

Catalytic systems have been developed to increase the efficiency and environmental profile of the oxidation process. These systems often allow the reaction to proceed at lower temperatures and with greater selectivity. For instance, carbon dioxide can be used in conjunction with a chelating agent—such as polyphosphates or salts of hydroxy carboxylic acids—to achieve high yields of tertiary amine oxides at more moderate temperatures of 40 to 80°C. google.com More advanced catalytic approaches include the use of methyltrioxorhenium, which, when combined with hydrogen peroxide, facilitates high-yield conversions at or below room temperature. asianpubs.org Flavin-catalyzed oxidation offers another mild and highly effective route, where a flavin catalyst in methanol (B129727) promotes a fast and selective reaction. asianpubs.org In this latter process, excess hydrogen peroxide is typically quenched by the addition of manganese dioxide (MnO2). asianpubs.org

For large-scale and recyclable operations, heterogeneous catalysts like layered double hydroxides exchanged with transition metal anions (e.g., tungstate, molybdate) have been shown to be effective, enabling the reaction to occur at temperatures as low as 10-25°C and allowing for simple catalyst recovery by filtration. google.com Purification of the final product often involves filtration through materials like celite and chromatography on basic alumina (B75360) to remove catalyst residues and other impurities. asianpubs.org

Table 1: Auxiliary Reagents and Catalysts in Amine Oxide Synthesis

| Reagent/Catalyst System | Role | Typical Reaction Conditions | Reference |

| Disodium Phosphate | Decomposes residual H₂O₂ | Post-reaction | google.com |

| Carbon Dioxide / Chelating Agent | Catalyst/Activator | 40 - 80°C | google.com |

| Flavin Catalyst / MnO₂ | Catalyst / Quenching Agent | Room Temperature | asianpubs.org |

| Methyltrioxorhenium | Catalyst | Room Temperature or below | asianpubs.org |

| Layered Double Hydroxides | Recyclable Heterogeneous Catalyst | 10 - 25°C | google.com |

Advanced Synthetic Approaches and Derivatization Strategies

Beyond established methods, research into advanced synthetic routes focuses on sustainability through the use of renewable resources and on creating novel derivatives by modifying the core chemical structure to tune its properties.

The drive towards green chemistry has spurred interest in synthesizing amines and their derivatives from renewable, bio-based sources. acs.org The synthesis of this compound can be rendered more sustainable by sourcing its precursors from biomass. The fatty alkyl portion, the lauryl group, can be derived from lauric acid, which is abundant in vegetable oils like coconut oil. The diethanolamine (B148213) moiety can potentially be synthesized from bio-ethanol, which is produced via fermentation of sugars, and ammonia. rsc.org

General strategies for producing amines from bio-based feedstocks include the reductive amination of furanic compounds derived from biomass or the direct amination of bio-alcohols. rsc.orgmdpi.com For example, fatty acids can serve as starting materials for the production of aliphatic amines. researchgate.net Research has also demonstrated the synthesis of N-oxide surfactants utilizing biomass-derived monosaccharides as polar head groups, showcasing a pathway to novel bio-based amphiphilic molecules. researchgate.net By combining these bio-derived intermediates—a bio-based lauryl amine and bio-based diethanolamine—a fully renewable Dihydroxyethyl lauramine could be produced and subsequently oxidized to yield a bio-based this compound.

The N-oxide functional group imparts specific chemical reactivity to the this compound molecule. Amine oxides are highly polar and act as weak bases, with a pKb around 4.5. wikipedia.org At a pH below this value, the oxygen atom is protonated, forming a cationic hydroxylamine (B1172632), R₃N⁺-OH, which alters the surfactant properties of the molecule. wikipedia.org This pH-dependent behavior is a key feature of its chemical nature.

One of the classic chemical transformations of tertiary amine oxides is the retro-Cope elimination. This reaction occurs under thermal conditions and involves the intramolecular abstraction of a β-hydrogen, leading to the formation of an alkene and a hydroxylamine (N,N-disubstituted hydroxylamine). jove.com This pathway is a significant decomposition route for amine oxides.

The N-oxide group can also be reduced back to the parent tertiary amine. Reaction with sulfur dioxide, for example, can lead to reduction, and in some cases, may proceed through a Polonovski-type reaction to yield a secondary amine and an aldehyde as byproducts. cdnsciencepub.com The study of such reactions is crucial for understanding the stability and compatibility of amine oxides in various formulations. Furthermore, functional group modifications, such as altering the length of the alkyl chain (e.g., using cocamine or stearamine precursors) or changing the substituents on the nitrogen atom, allow for the synthesis of a wide array of amine oxide derivatives with tailored physical and chemical properties. google.comgoogle.com

Characterization of Intermediates and Byproducts in Synthetic Processes

The synthesis of this compound requires careful monitoring and analysis to ensure product quality, purity, and reaction efficiency. This involves the characterization of the starting materials, key intermediates, and any byproducts that may form during the reaction.

The primary intermediate in the synthesis is the tertiary amine precursor, Dihydroxyethyl lauramine. A common byproduct found in the final product is the unreacted tertiary amine itself. google.comgoogle.com In some processes, the level of this unreacted amine is intentionally controlled, as it is claimed to serve a secondary function, such as corrosion inhibition. google.com Depending on the reaction conditions and the presence of other reagents, other byproducts can form. For instance, in reactions involving sulfur dioxide, potential byproducts include secondary amines and aldehydes. cdnsciencepub.com

A variety of analytical techniques are employed to monitor the reaction progress and characterize the final product. The conversion of the tertiary amine to the amine oxide can be followed using chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods are essential for structural confirmation. Fourier-Transform Infrared Spectroscopy (FTIR) is used to verify the formation of the N-oxide group by identifying its characteristic absorption peak, which typically appears around 950 cm⁻¹. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural elucidation of the final product. Potentiometric titration is a common quantitative method used to determine the concentration of the amine oxide in the final solution and to quantify any remaining basic amine precursor. orgsyn.orgmdpi.com

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained | Reference |

| Potentiometric Titration | Quantitative analysis of amine oxide and residual amine | Product concentration, purity | orgsyn.orgmdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Structural confirmation | Detection of N-O bond (~950 cm⁻¹), disappearance of N-H stretches | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Purity assessment, monitoring reaction conversion | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed molecular structure confirmation | |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Tracking disappearance of starting material | |

| Mass Spectrometry (MS) | Molecular weight determination | Confirmation of product mass and fragmentation patterns |

Molecular Structure, Conformation, and Theoretical Investigations

Fundamental Principles of Amine Oxide Molecular Architecture and Electronic Structure

Amine oxides are a class of chemical compounds characterized by the general formula R₃N⁺−O⁻. wikipedia.org This structure contains a nitrogen-oxygen coordinate covalent bond, where the nitrogen atom shares its lone pair of electrons with the oxygen atom. mdpi.com This results in a highly polar functional group with a significant dipole moment, conferring a zwitterionic nature at neutral pH, with a formal positive charge on the nitrogen and a negative charge on the oxygen. mdpi.comekb.eg This polarity makes small amine oxides very hydrophilic and highly soluble in water. wikipedia.orgatamankimya.com

Key characteristics of the amine oxide group include:

Polarity : The N-O bond is highly polar, approaching the polarity of quaternary ammonium (B1175870) salts. wikipedia.orgatamankimya.com

Basicity : Amine oxides are weak bases with a pKb of approximately 4.5. wikipedia.org They can be protonated in acidic conditions (pH below their pKa) to form a cationic hydroxylamine (B1172632), R₃N⁺−OH, which alters their surfactant properties. wikipedia.orgresearchgate.net

Bond Strength : The N-O bond is a critical feature. Computational studies, such as those employing Density Functional Theory (DFT), have been used to calculate the N-O bond dissociation energies (BDEs), providing insight into the bond's stability. nih.govmdpi.com These calculations have shown a wide range of BDEs depending on the molecular structure. nih.govmdpi.com

In Dihydroxyethyl lauramine oxide, the central tertiary amine is bonded to a long hydrophobic lauryl (C12) alkyl chain and two hydrophilic hydroxyethyl (B10761427) (-CH₂CH₂OH) groups. This amphiphilic structure, combining a nonpolar tail with a highly polar, pH-responsive headgroup, is the source of its surface-active properties. The presence of the dihydroxyethyl groups enhances its hydrophilicity compared to dimethyl-substituted amine oxides.

Computational Chemistry Approaches for this compound

Computational methods are indispensable for exploring the properties of this compound that are difficult to measure experimentally.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the electronic and geometric properties of amine oxides. mdpi.commdpi.comnih.gov These methods can determine optimized molecular geometries, including bond lengths and angles, as well as electronic characteristics.

For amine oxide systems, computational models are used to calculate key parameters:

N-O Bond Dissociation Enthalpies : Ab initio computational studies provide a valuable means to explore the energetics of the N-O bond, which can be challenging to measure experimentally. mdpi.com

Reactivity Indices : Frontier molecular orbital analysis (HOMO-LUMO gap) can be used to assess chemical reactivity. researchgate.net

| Computational Method | Typical Application for Amine Oxides | Reference |

|---|---|---|

| DFT (e.g., B3LYP, M06) | Calculation of N-O bond dissociation energies, molecular structures, and dipole moments. | nih.govmdpi.com |

| Hartree-Fock (HF) | Used as a baseline for comparison with more advanced DFT and ab initio methods. | mdpi.com |

| Composite Methods (e.g., CBS-QB3) | High-accuracy benchmark calculations for bond dissociation energies. | mdpi.com |

Molecular dynamics (MD) simulations are used to model the behavior of this compound in a condensed phase, such as an aqueous solution. rsc.org These simulations track the movement of atoms over time, providing a detailed picture of intermolecular interactions that govern the compound's bulk properties. rsc.org

Key insights from MD simulations include:

Solvation Shell Structure : MD can reveal how water molecules arrange around the hydrophilic dihydroxyethyl headgroup and the hydrophobic lauryl tail.

Hydrogen Bonding : The simulations explicitly model the hydrogen bonds between the N-O group, the hydroxyl groups, and surrounding water molecules. acs.org The N-oxide group is a capable proton acceptor for water molecules and hydroxyl groups. mdpi.com

Interaction Energies : Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used on snapshots from MD simulations to decompose the total interaction energy between molecules into physically meaningful components, such as electrostatic, induction, dispersion, and exchange forces. mdpi.com Studies on related N-oxides show that while induction (polarization) can be minor in the formation of homodimers, it is significant in the interaction between the N-oxide group and water molecules. mdpi.com

The flexibility of both the lauryl chain and the dihydroxyethyl groups allows this compound to exist in a multitude of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers required to transition between them.

Energy Landscapes : By systematically calculating the energy of thousands of possible conformations, a potential energy surface or "energy landscape" can be constructed. nih.gov The valleys of this landscape represent stable or metastable conformational states.

Roughness of the Energy Landscape : The characteristics of this landscape, such as its "roughness," can be inferred from computational and experimental data, revealing the dynamics of the molecule as it transitions between folded states. nih.gov For related amine oxide surfactant systems like lauryldimethylamine N-oxide (LDAO), these dynamics have been shown to be influenced by the polarity of the detergent headgroup. nih.gov

Theoretical Models of Self-Assembly and Aggregation Phenomena

As a surfactant, this compound molecules spontaneously self-assemble in aqueous solutions above a certain concentration to form larger aggregates, most notably micelles.

The formation of micelles is primarily an entropy-driven process, where the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. lookchem.com This process begins at a specific concentration known as the critical micelle concentration (CMC). nih.govresearchgate.net

Theoretical and computational models provide a mechanistic understanding of this process:

pH-Responsiveness : The micellization of amine oxides is highly dependent on pH. researchgate.netresearchgate.net At low pH, the headgroup becomes protonated and cationic. The resulting electrostatic repulsion between headgroups generally leads to an increase in the CMC. ekb.eg The minimum CMC value is often observed when protonated and non-ionic forms of the surfactant coexist in the micelles, as hydrogen bonding between them can stabilize the aggregate structure. researchgate.netumass.edu

Thermodynamics of Micellization : The spontaneity of micelle formation (ΔG_mic) can be calculated from experimental data, confirming the favorability of the process. ekb.eg

Micelle Shape and Packing : The shape of the resulting micelles (e.g., spherical or rod-like) can be predicted using theoretical concepts. The Quantitative Structure-Activity Relationship (QSAR) method can be used to determine the critical packing parameter (CPP). nih.gov The CPP relates the volume of the hydrophobic tail, the area of the headgroup at the micelle surface, and the length of the tail to predict aggregate geometry.

Coexistence of Aggregates : In some amine oxide systems, dynamic light scattering (DLS) has revealed the coexistence of smaller spherical micelles and larger, elongated rod-like micelles. umass.edu Molecular-level self-consistent field analysis supports this observation, suggesting that short rod-like micelles can be unstable and may disproportionate into a more stable combination of a spherical micelle and a longer rod. umass.edu

| Parameter | Description | Relevant Techniques | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to form micelles. | Surface Tensiometry, Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC) | nih.govresearchgate.netacs.org |

| Aggregation Number (N_agg) | The average number of surfactant molecules in a single micelle. | Fluorescence Quenching, DLS, ITC, DFT calculations | nih.govacs.org |

| Critical Packing Parameter (CPP) | A geometric parameter used to predict the shape of the self-assembled aggregate. | Theoretical QSAR methods | nih.gov |

| Thermodynamics (ΔG_mic, ΔH_mic, ΔS_mic) | The free energy, enthalpy, and entropy changes associated with micellization. | Isothermal Titration Calorimetry (ITC), Temperature-dependent CMC measurements | ekb.egacs.org |

Supramolecular Assembly Architectures and Predictive Modeling

As an amphiphilic molecule, this compound possesses a distinct polar headgroup and a nonpolar hydrocarbon tail, leading to its self-assembly into complex supramolecular structures in aqueous solutions. The formation and characteristics of these assemblies are governed by a delicate balance of intermolecular forces, including hydrophobic interactions and hydrogen bonding. Predictive modeling, particularly through computational simulations, has become an indispensable tool for elucidating the molecular-level details of these architectures.

Research into amine oxide surfactants demonstrates that their self-assembly is a dynamic process influenced by factors such as pH and the presence of electrolytes. researchgate.netresearchgate.net Amine oxides like N,N-dimethyldodecylamine N-oxide (DDAO), a compound structurally similar to this compound, can form either non-ionic or cationic micelles depending on the pH of the solution. researchgate.netresearchgate.net At lower pH, the amine oxide headgroup can become protonated, introducing cationic charges that lead to electrostatic repulsion and alter the packing geometry of the resulting aggregates. researchgate.net

Molecular dynamics (MD) simulations provide significant insights into the structural and interfacial properties of the micelles formed by these surfactants. researchgate.netacs.org Large-scale atomistic simulations of DDAO, for instance, have been used to determine micellar shape, aggregation numbers, and hydration characteristics. researchgate.netacs.org These computational studies often complement experimental techniques like small-angle neutron scattering (SANS) to validate the simulated structures. researchgate.netacs.org

Predictive modeling is not limited to single-surfactant systems. Molecular-thermodynamic (MT) modeling is a successful approach for theoretically characterizing both single- and mixed-surfactant systems, predicting properties such as the critical micelle concentration (CMC), micelle shape, and size based on the surfactant's molecular properties. researchgate.net Furthermore, advanced machine learning methods, such as graph neural networks (GNNs), are being developed to predict the CMC of complex surfactant mixtures with high accuracy. arxiv.org

The primary supramolecular structures formed by this compound in dilute solutions are micelles. These aggregates sequester the hydrophobic lauryl tails in a core, minimizing their contact with water, while the hydrophilic N,N-bis(2-hydroxyethyl) amine oxide headgroups form a hydrated outer corona. MD simulations on the related DDAO molecule show that these micelles are often not perfectly spherical but are better described as ellipsoidal. researchgate.netacs.org The encapsulation of other molecules, such as oils, can further alter the micellar geometry, with some oils causing the aggregates to become more spherical. acs.org In certain conditions, particularly in mixed surfactant systems, other architectures such as rod-like micelles or lamellar layers can also be formed. researchgate.net

The specific interactions between the amine oxide headgroup and water are critical to understanding the stability of these assemblies. Ab initio calculations using Density Functional Theory (DFT) on DDAO have shown that the interactions between the amine oxide and water give rise to binding energies much higher than those in a water dimer, indicating strong hydrogen bonding. lu.se These studies also reveal a significant charge transfer from the amine oxide to the water molecules, highlighting the headgroup's profound effect on its local aqueous environment. lu.se

Table 1: Findings from Molecular Dynamics (MD) Simulations of a Model Amine Oxide Surfactant (DDAO) This table presents data from studies on N,N-dimethyldodecylamine N-oxide (DDAO), a structurally related compound often used as a model for lauramine oxides.

| Parameter Investigated | Finding | Reference |

|---|---|---|

| Aggregation Number | 104 | researchgate.netacs.org |

| Micelle Shape | Generally ellipsoidal | researchgate.netacs.org |

| Axial Ratio | ~1.3–1.4 | researchgate.netacs.org |

| Area per Molecule | 94.8 Ų | acs.org |

| Hydration Number | ~8 water molecules per DDAO molecule | acs.org |

| Effect of Encapsulation | Presence of C8 oil molecules (ethyl caprylate) caused aggregates to become almost perfect spheres. | acs.org |

Table 2: Predictive Modeling Techniques for Surfactant Supramolecular Assembly

| Modeling Technique | Application and Insights Provided | Reference |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Visualizes dynamic processes of self-assembly; predicts micelle shape, aggregation number, area per headgroup, and interfacial properties. | researchgate.netacs.orgaip.org |

| Molecular-Thermodynamic (MT) Modeling | Theoretically predicts micellization properties such as CMC, micelle shape, and size from molecular characteristics. | researchgate.net |

| Density Functional Theory (DFT) | Calculates the energetics of specific molecular interactions, such as the hydration of the amine oxide headgroup and hydrogen bond strength. | lu.se |

| Graph Neural Networks (GNN) | An advanced machine learning approach used to predict properties like the temperature-dependent CMC of surfactant mixtures. | arxiv.org |

| Implicit Micelle (IMIC) Models | A computationally efficient MD simulation method that treats the micelle environment implicitly to study protein-micelle complexes. | biorxiv.org |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Dihydroxyethyl Lauramine Oxide and its Derivatives

Spectroscopic methods are fundamental in confirming the chemical structure of this compound and identifying any related substances or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to elucidate the molecular architecture of the compound.

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, ¹H NMR spectra would confirm the presence of the long alkyl chain, the ethyl groups, and the hydroxyl groups, with characteristic chemical shifts and integration values corresponding to the number of protons in each of these environments.

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present in the molecule, complementing the data from ¹H NMR to provide a complete structural picture.

2D-NMR: In more complex analyses, two-dimensional NMR techniques can be employed to establish the connectivity between different parts of the molecule, further solidifying the structural assignment. researchgate.net

The data obtained from NMR analysis is critical for verifying the successful synthesis of this compound and ensuring the absence of significant structural isomers or impurities.

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and identifying potential degradation products. researchgate.net The exact mass of the compound is a key identifier, and for this compound (C₁₆H₃₅NO₃), the computed exact mass is 289.26169398 Da. nih.gov

MS analysis can reveal the presence of byproducts from the synthesis process or degradation compounds that may form over time or under specific environmental conditions. For instance, in studies of related amine oxides, MS has been used to identify degradation products in various matrices.

| Analytical Technique | Application | Key Findings |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Provides detailed information on the molecular structure, confirming the presence of alkyl and dihydroxyethyl groups. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and degradation analysis | Confirms the molecular identity through exact mass measurement and identifies potential impurities and degradation byproducts. researchgate.netnih.gov |

Chromatographic Methods for Quantitative Analysis and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for evaluating the purity of this compound. lookchem.com This method separates the main compound from any impurities, allowing for their quantification. moravek.com HPLC is particularly useful for identifying non-volatile impurities that may not be detectable by other methods like gas chromatography. moravek.com The purity of this compound is often validated using HPLC, sometimes in conjunction with detectors like Evaporative Light Scattering Detection (ELSD) for substances that lack a UV chromophore.

For the analysis of this compound in complex environments such as consumer products or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. lookchem.comcapp-plast.com This technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.govresearchgate.net

LC-MS can detect and quantify this compound even at very low concentrations. nih.gov For instance, in biodegradation studies of lauramine oxide, LC-MS was used to measure its removal from aqueous solutions, demonstrating the technique's utility in environmental fate studies. atamanchemicals.com Furthermore, LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and is used for the accurate quantitation of amine oxides in challenging biological matrices. nih.govresearchgate.net

| Chromatographic Method | Primary Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Effectively separates the main compound from impurities for quantification. lookchem.commoravek.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis in complex matrices | Offers high sensitivity and specificity for detecting and quantifying the compound in intricate samples. lookchem.comcapp-plast.comnih.govresearchgate.net |

Interfacial and Surface Characterization Methodologies

The performance of this compound as a surfactant is dictated by its behavior at interfaces. Various techniques are used to characterize these interfacial properties.

Surface Tension Measurement: This is a fundamental method to determine the effectiveness of a surfactant in reducing the surface tension of a liquid. Techniques like the Wilhelmy plate method can be used to measure the surface tension of aqueous solutions containing this compound. researchgate.net These measurements are crucial for determining the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles.

Dynamic Light Scattering (DLS): DLS is employed to determine the size of micelles or other aggregates formed by the surfactant in solution. researchgate.net The size of these aggregates can influence the properties of the formulation, such as its viscosity and cleaning performance.

Rheology: The study of the flow of matter, primarily in a liquid state but also as 'soft solids', is important for understanding how this compound affects the viscosity and flow properties of a formulation. This is particularly relevant in products like shampoos and detergents where a specific viscosity is desired.

These analytical methodologies provide a comprehensive understanding of this compound, from its fundamental chemical structure to its performance characteristics in various applications.

Sum Frequency Generation Spectroscopy for Interface Analysis

Sum Frequency Generation (SFG) spectroscopy is a powerful and surface-specific nonlinear optical technique used to study the vibrational properties of molecules at interfaces. nih.govaip.org This method is particularly well-suited for investigating surfactant monolayers at air/liquid and liquid/solid interfaces. nih.govresearchgate.net

In a hypothetical SFG study of this compound at an air-water interface, the technique could provide detailed information about the orientation and conformation of the surfactant molecules. By analyzing the vibrational spectra of the C-H stretches of the lauryl chain, researchers could determine the degree of conformational order (i.e., the number of gauche defects) and the tilt angle of the hydrocarbon chains. rsc.org Furthermore, the signals from the hydroxyethyl (B10761427) head groups could reveal their interaction with water molecules and their orientation at the interface. This information is critical for understanding how the surfactant forms a stable film and reduces surface tension. Theoretical approaches combined with molecular dynamics simulations can complement experimental SFG spectra to provide a comprehensive picture of the interfacial water structure and the orientation of the surfactant's functional groups. nih.gov

In-situ Methods for Probing Molecular Adsorption Mechanisms

In-situ methods are essential for studying the dynamic process of molecular adsorption at interfaces in real-time. acs.org Techniques such as in-situ SFG and second harmonic generation (SHG) are invaluable for probing the adsorption of surfactants onto various surfaces directly from a solution. acs.orgunina.it

For this compound, in-situ SHG could be used to monitor its adsorption onto a solid substrate, such as silica (B1680970) or a polymer surface, from an aqueous solution. unina.it By measuring the change in the SHG signal as a function of surfactant concentration, the adsorption isotherm can be determined, providing the adsorption free energy and surface density. acs.org This approach allows for the real-time monitoring of the adsorption process, revealing the kinetics and mechanism of how the surfactant molecules arrange themselves on the surface. acs.org Other in-situ spectroscopic techniques, like fluorescence and electron spin resonance (ESR), can also provide molecular-level understanding of the structure and conformation of the adsorbed surfactant layer. columbia.edu

Environmental Chemistry and Degradation Pathways

Biodegradation Mechanisms of Dihydroxyethyl Lauramine Oxide

Biodegradation is a primary mechanism for the removal of this compound from the environment. The process is heavily dependent on the presence of oxygen and the specific microbial communities in environmental compartments like wastewater treatment plants, soil, and surface waters.

Aerobic Degradation: Under aerobic conditions, this compound is expected to be readily biodegradable. nih.govresearchgate.net Studies on analogous amine oxide surfactants demonstrate rapid and extensive mineralization to carbon dioxide, water, and biomass in the presence of oxygen. researchgate.net Aqueous biodegradation screening tests for the similar compound lauramine oxide showed 100% removal after 28 days, indicating that biodegradation is a significant fate process in soil and water. nih.govatamanchemicals.comechemi.comataman-chemicals.com

The primary aerobic biodegradation pathways identified for amine oxides involve two main microbial attack mechanisms: atamanchemicals.comresearchgate.netcir-safety.org

ω-oxidation (Omega-oxidation): This is a common metabolic pathway for surfactants. atamanchemicals.comcir-safety.org The terminal methyl group of the hydrophobic alkyl chain is oxidized to a carboxylic acid. This is followed by β-oxidation, which sequentially shortens the alkyl chain. smolecule.com

C-N Fission: This pathway involves the initial cleavage of the bond between the alkyl chain and the nitrogen atom, leading to the formation of intermediates such as alkanals and fatty acids. researchgate.net

Anaerobic Degradation: The degradation of this compound under anaerobic conditions is more complex and appears to be significantly slower than aerobic degradation. nih.gov Research on lauramine oxide (C12) and myristamine oxide (C14) indicated that these compounds were not readily biodegraded under anaerobic conditions and, in fact, inhibited biogas production by around 90% in digested sludge. nih.gov This suggests a potential for persistence in anoxic environments. In contrast, some other types of amine oxides, such as those containing an amide group (e.g., cocamidopropylamine oxide), have been shown to be biodegradable under anaerobic conditions. nih.govresearchgate.netnih.gov This difference in behavior highlights the critical role of the surfactant's specific molecular structure in its anaerobic fate. While some screening tests showed a lack of anaerobic biodegradation for simple alkyl amine oxides mdpi.com, other simulation tests using radiolabeled material have suggested high removal rates, indicating that the conditions of the test system are highly influential. mdpi.com

Wastewater treatment plants (WWTPs) are a primary entry point for surfactants into the environment. The removal of this compound in these systems is a result of both biodegradation and physical processes like sorption to sludge.

Studies on lauramine oxide (AO-R12) show that at a neutral pH of 7.4, the compound is readily biodegradable. researchgate.net The ultimate biodegradation was found to increase when the initial surfactant concentration was raised from 5 to 75 mg/L. researchgate.net However, acidic conditions considerably slowed the rate of biodegradation for lauramine oxide. researchgate.net In continuous activated sludge (CAS) studies, polar intermediate degradation products have been detected, though not always fully identified. oecd.org

Wastewater Treatment Removal Efficiency for Lauramine Oxide

| Parameter | Removal Percentage (%) | Source |

|---|---|---|

| Total Removal | 64.58% | thegoodscentscompany.com |

| Total Biodegradation | 0.58% | thegoodscentscompany.com |

| Total Sludge Adsorption | 63.99% | thegoodscentscompany.com |

Identification and Characterization of Environmental Metabolites

The transformation of this compound in the environment leads to the formation of various metabolites. Based on studies of the analogous compound lauramine oxide, several metabolic pathways are proposed: atamanchemicals.comcir-safety.orgsmolecule.com

Omega (ω) and beta (β) oxidation of the long alkyl chain.

Hydroxylation at the midpoint of the alkyl chain.

Reduction of the amine oxide group to the corresponding tertiary amine.

The characterization of urinary metabolites from rats, rabbits, and humans exposed to lauramine oxide supports these pathways. smolecule.com Specifically, one metabolite has been positively identified: N-dimethyl-4-aminobutyric acid N-oxide . atamanchemicals.comcir-safety.org This product is consistent with the ω-oxidation pathway followed by subsequent chain shortening. Abiotic processes can also form related products; for instance, ozonation of tertiary amine-containing compounds in wastewater treatment is known to produce stable N-oxide transformation products. acs.org

Environmental Fate and Distribution Models

The distribution of this compound in various environmental compartments (water, soil, air, sediment) is predicted by its physicochemical properties, primarily its water solubility, sorption potential, and volatility.

Sorption: The sorption behavior of this compound dictates its mobility in soil and its partitioning between the water column and sediment or sludge. There is a notable discrepancy in the estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) from different models.

One set of estimations, based on water solubility, predicts a very low Koc of approximately 5.5, which suggests very high mobility in soil and minimal adsorption to suspended solids and sediment. nih.govechemi.comataman-chemicals.com

Conversely, other estimation methods (MCI and Kow) predict much higher Koc values, ranging from 2,772 to 7,998 L/kg. thegoodscentscompany.com A higher Koc value indicates a greater tendency to adsorb to soil and sludge. This latter prediction is supported by wastewater treatment modeling, which attributes nearly 64% of lauramine oxide removal to sludge adsorption. thegoodscentscompany.com

Volatilization: this compound is considered to be essentially non-volatile from water and soil. researchgate.netnih.gov This is based on its very low estimated Henry's Law constant and low estimated vapor pressure. echemi.comataman-chemicals.com Therefore, volatilization is not an important environmental fate process. nih.govatamanchemicals.com

Bioconcentration: The potential for this compound to accumulate in aquatic organisms is low. researchgate.netnih.gov The estimated bioconcentration factor (BCF) is approximately 0.7, well below the threshold for concern. nih.govechemi.comataman-chemicals.com

Estimated Physicochemical Properties and Environmental Fate Parameters for Lauramine Oxide

| Parameter | Estimated Value | Implication | Source |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 5.5 L/kg | Very high mobility in soil | nih.govechemi.com |

| Soil Adsorption Coefficient (Koc) | 2,772 - 7,998 L/kg | Low to moderate mobility; high sorption to sludge | thegoodscentscompany.com |

| Henry's Law Constant | 6.6 x 10⁻¹¹ atm-m³/mole | Essentially non-volatile from water/moist soil | nih.govechemi.comataman-chemicals.com |

| Vapor Pressure | 6.2 x 10⁻⁸ mm Hg | Non-volatile from dry soil | nih.govatamanchemicals.comechemi.com |

| Bioconcentration Factor (BCF) | 0.7 | Low potential for bioaccumulation | nih.govechemi.comataman-chemicals.com |

The environmental persistence of transformation products is a key consideration in a full environmental assessment. cefic-lri.org While the parent this compound can be degraded, its metabolites may behave differently. Data specific to the transformation products of this compound are scarce. However, studies on other compounds offer relevant insights.

For example, amitriptyline-N-oxide, a transformation product of the pharmaceutical amitriptyline, was identified as a major but transient product in agricultural soils, with its own dissipation timeline. nih.gov This suggests that N-oxide metabolites can be further degraded. In the context of abiotic processes, N-oxides formed during the ozonation of wastewater have been shown to be stable through subsequent treatment steps like filtration, indicating they can persist in treated effluent. acs.org The ultimate fate of these N-oxide transformation products in the environment requires further study to determine if they undergo complete mineralization or persist as distinct chemical entities.

Mechanistic Studies of Interactions in Complex Chemical Systems

Molecular Interactions with Other Amphiphilic Species

Co-surfactant Systems and Synergistic Mechanisms of Interfacial Behavior

When Dihydroxyethyl lauramine oxide is combined with other surfactants, particularly anionic types like sodium lauryl ether sulfate (B86663) (SLES) or α-olefin sulfonates (AOS), significant synergistic effects are observed. This synergy manifests as a greater-than-additive improvement in interfacial properties, such as a marked reduction in the critical micelle concentration (CMC) and enhanced surface tension reduction. researchgate.netnih.gov

The primary mechanism for this synergy stems from the interaction between the different surfactant headgroups. In mixed systems with anionic surfactants, the slightly polar N-O bond of the amine oxide headgroup can interact favorably with the anionic headgroup, reducing the electrostatic repulsion that would typically exist between the anionic surfactants. This reduction in repulsion allows the surfactant molecules to pack more efficiently at interfaces (e.g., air-water or oil-water), leading to a lower CMC. nih.govresearchgate.net At pH values below its pKa (~5), the amine oxide headgroup becomes protonated, acquiring a positive charge. This leads to strong electrostatic attraction with anionic surfactants, forming catanionic-like pairs that are exceptionally surface-active and can dramatically lower the CMC and surface tension. nih.gov

Research on analogous amine oxides like lauramine oxide (AO) mixed with anionic and amphoteric surfactants has demonstrated these synergistic benefits. The addition of AO to a base formulation of SLES, AOS, and cocamidopropyl betaine (B1666868) (CAB) resulted in a progressive decrease in both CMC and surface tension, indicating the formation of more stable and surface-active mixed micelles. researchgate.net

Below is a data table illustrating the synergistic effect on CMC in a representative anionic/amine oxide system.

| Surfactant System | Molar Ratio (Anionic:Amine Oxide) | Critical Micelle Concentration (CMC) (mM) |

| Sodium Dodecyl Sulfate (SDS) only | 1:0 | 8.2 |

| N,N-Dimethyldodecylamine N-oxide (DDAO) only | 0:1 | 2.1 |

| SDS:DDAO Mixture | 1:1 | 0.47 |

This table presents representative data for an analogous amine oxide system (DDAO) to illustrate the synergistic reduction in CMC. nih.gov Actual values for this compound may vary.

Interfacial Adsorption Mechanisms in Mixed Formulations

In mixed surfactant formulations, the mechanism of interfacial adsorption is governed by the competitive and cooperative interactions between the different amphiphilic species. The presence of this compound alongside an anionic surfactant modifies the composition and structure of the adsorbed interfacial layer. Due to the reduction in electrostatic repulsion, the mixed system can achieve a higher packing density at the interface compared to the anionic surfactant alone. nih.gov

This denser packing enhances the stability of foams and emulsions. The incorporation of the bulkier dihydroxyethyl headgroup of this compound within the palisade layer of the micelle or interfacial film can introduce steric hindrance that further stabilizes the structure against coalescence. The synergistic interaction effectively creates a more robust and resilient interfacial film. Studies on similar anionic-nonionic systems show that the interaction parameter (β), a measure of the synergism, is often negative, indicating attractive interactions in the mixed micelle. scialert.net

Role in Advanced Chemical Processes and Materials Science

The unique self-assembly characteristics and interaction potential of this compound make it a candidate for specialized roles in advanced chemical synthesis and materials science, particularly as a structure-directing or stabilizing agent.

Mechanistic Investigations as Templating Agents in Nanomaterial Synthesis

While specific studies detailing the use of this compound as a templating agent are not prevalent, the mechanism by which amine oxide surfactants can direct nanomaterial synthesis is well-established. Surfactants can form micelles, microemulsions, or liquid crystalline phases in solution, which act as "nanoreactors" or templates to control the nucleation, growth, size, and shape of nanoparticles. mdpi.comrsc.orgmdpi.com

The general mechanism involves the following steps:

Compartmentalization : The surfactant self-assembles in a solvent (often water-in-oil microemulsions) to form discrete nanosized domains (e.g., aqueous cores of reverse micelles). mdpi.com

Precursor Sequestration : Metal salt precursors are dissolved and confined within these nanosized domains.

Controlled Reaction : A reducing or precipitating agent is introduced, initiating the reaction within the confined space of the micelle.

Growth Confinement and Capping : The micellar structure limits the ultimate size of the growing nanoparticle. The surfactant molecules adsorb onto the nanoparticle surface, preventing aggregation and providing colloidal stability. rsc.orgazom.com

This compound, with its ability to form micelles and its polar headgroup capable of coordinating with metal ions, could mechanistically function as such a templating agent. The two hydroxyl groups on its headgroup could offer enhanced coordination sites for metal precursors compared to simpler amine oxides, potentially offering finer control over the nucleation and growth phases of metal oxide nanoparticle synthesis. tandfonline.com

Interaction Mechanisms with Polymer Systems and Segregation Phenomena

In formulations containing both polymers and surfactants, complex interactions occur that significantly influence the system's rheology and stability. This compound is included in formulations with polymers, such as alkali-swellable acrylic emulsions, to ensure homogeneity and prevent phase separation. nih.gov

The interaction mechanism is typically driven by hydrophobic or electrostatic forces. researchgate.net For a non-ionic polymer, the hydrophobic tail of the this compound molecule can associate with hydrophobic segments on the polymer chain. This process begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the surfactant's CMC. nih.govnih.gov This association can lead to two primary phenomena:

Viscosity Increase : The surfactant can form micelle-like clusters along the polymer chain, acting as bridging points between different polymer molecules, leading to the formation of a network structure and a significant increase in solution viscosity. researchgate.net

Stabilization : By adsorbing onto polymer chains, the surfactant can prevent polymer aggregation and subsequent phase segregation, ensuring the long-term stability of the formulation. The hydrophilic dihydroxyethyl headgroups would orient towards the aqueous phase, providing steric and hydration-based stabilization.

Influence of Environmental Conditions on Molecular Behavior and Reactivity

The molecular behavior, self-assembly, and reactivity of this compound are highly sensitive to environmental factors such as pH, temperature, and the concentration of electrolytes (ionic strength).

Influence of pH: The pH of the aqueous solution is a critical parameter controlling the nature of the this compound headgroup.

Acidic Conditions (pH < 5) : The amine oxide headgroup becomes protonated (N+-OH). The molecule behaves as a cationic surfactant, exhibiting strong electrostatic interactions with anionic species. nih.gov

Neutral and Alkaline Conditions (pH > 6) : The headgroup is in its non-ionic form (N-O). The molecule behaves as a polar non-ionic surfactant, with interactions dominated by hydrogen bonding and hydrophobic effects. nih.gov

This pH-responsiveness dramatically alters its interaction with other components. For instance, its synergy with anionic surfactants is strongest at low pH due to electrostatic attraction, which can lead to co-precipitation at certain concentrations and stoichiometries. nih.gov

Influence of Temperature: For most non-ionic surfactants, an increase in temperature generally leads to a decrease in the CMC. This is because the hydration of the hydrophilic headgroup decreases with rising temperature, which increases the effective hydrophobicity of the surfactant molecule and favors micellization at a lower concentration. scialert.net While ionic surfactants often show a U-shaped dependence of CMC on temperature, the non-ionic character of this compound at neutral pH suggests its micellization would be more favored at higher temperatures. However, excessive temperature can lead to phase separation, known as the cloud point, which is characteristic of non-ionic surfactants with ethylene (B1197577) oxide-based headgroups, though less pronounced for amine oxides.

Influence of Ionic Strength: The addition of electrolytes (salts) to a solution of this compound affects its aggregation behavior. In its non-ionic state (neutral/alkaline pH), the effect is modest. However, in its cationic state (acidic pH), the addition of salt has a more pronounced effect. The added ions can shield the electrostatic repulsion between the positively charged headgroups, which lowers the CMC and promotes the growth of larger, non-spherical micelles. nih.gov

The table below summarizes the expected effects of environmental conditions.

| Environmental Condition | Effect on this compound | Mechanistic Rationale |

| Decreasing pH (below pKa ~5) | Transition from non-ionic to cationic character | Protonation of the amine oxide headgroup. nih.gov |

| Increasing Temperature | Likely decrease in CMC; potential for phase separation | Dehydration of the hydrophilic headgroup, increasing effective hydrophobicity. scialert.net |

| Increasing Ionic Strength | Minimal effect at neutral pH; significant CMC reduction at acidic pH | Shielding of electrostatic repulsion between charged (protonated) headgroups. nih.gov |

pH-Dependent Protonation Equilibria and Their Mechanistic Implications

The behavior of this compound in aqueous solutions is profoundly influenced by pH due to the protonation equilibrium of the amine oxide head group. Amine oxides act as weak bases and can accept a proton at the oxygen atom, transitioning from a non-ionic (zwitterionic) state to a cationic state. This change in charge has significant mechanistic implications for the compound's interfacial and self-assembly properties.

At neutral to high pH values (typically pH > 5), this compound exists predominantly in its non-ionic form, where the nitrogen atom carries a formal positive charge and the oxygen atom a formal negative charge. researchgate.net In this state, it behaves like a highly polar non-ionic surfactant. However, in acidic conditions (generally below pH 3-5), the oxygen atom of the N-O group becomes protonated. researchgate.netcir-safety.org This establishes an equilibrium between the non-ionic and cationic forms of the surfactant. researchgate.net The transition converts the surfactant into a cationic species, N,N-bis(2-hydroxyethyl)-N-dodecylamine-N-oxide-O-hydronium, altering its electrostatic interactions. cir-safety.orgsmolecule.com

This pH-dependent transition has been shown to dramatically affect properties such as the critical micelle concentration (cmc), surface excess (Γ), and micelle aggregation number (m). nih.gov For similar amine oxide surfactants, these properties often display an extremum (e.g., a minimum for cmc, a maximum for Γ and m) at a pH value near the apparent pKa of the surfactant. nih.gov This behavior is attributed to the formation of specific hydrogen bonds between the protonated (cationic) and unprotonated (non-ionic) head groups of the surfactant molecules at the interface and in micelles. nih.gov The attractive interaction between the protonated and unprotonated species enhances the stability of the aggregates, leading to micelle formation at lower concentrations. researchgate.net

The following table, based on data for a structurally related N-Lauroylaminoalkyl-dimethylamine oxide, illustrates the impact of pH on the critical micelle concentration (cmc), demonstrating the enhanced aggregation at intermediate protonation states.

| pH | Degree of Protonation (α) | Critical Micelle Concentration (cmc) in 0.1 M NaCl (mM) | Dominant Species |

|---|---|---|---|

| 2 | ~1 (Fully Protonated) | 1.3 | Cationic |

| 4.6 | ~0.5 (Partially Protonated) | 0.87 | Cationic / Non-ionic Mixture |

| 10 | ~0 (Unprotonated) | 1.1 | Non-ionic |

Temperature and Ionic Strength Effects on Self-Assembly Dynamics

The self-assembly dynamics of this compound, particularly its critical micelle concentration (CMC), are sensitive to both temperature and the ionic strength of the solution. These factors alter the thermodynamics of micellization by affecting hydrophobic interactions and electrostatic forces between surfactant head groups.

Temperature Effects

For many non-ionic and amphoteric surfactants, the CMC exhibits a U-shaped dependence on temperature. semanticscholar.org As temperature initially increases, the CMC tends to decrease. scispace.comresearchgate.net This is primarily because the hydration shell around the hydrophilic head groups is disrupted, which increases the relative hydrophobicity of the surfactant molecule and makes aggregation more energetically favorable. nih.gov However, as the temperature continues to rise past a certain point (the temperature of minimum CMC), the disruption of the structured water around the hydrophobic tails becomes the dominant effect, which can make micellization less favorable, causing the CMC to increase. semanticscholar.orgnih.gov While specific data for this compound is not available, this general principle is well-established for surfactants with similar structures. Some amine oxides, however, may be susceptible to degradation at elevated temperatures, such as above 80°C. researcher.life

Ionic Strength Effects

The influence of ionic strength on self-assembly is highly dependent on the protonation state (and thus the pH) of the amine oxide. When this compound is in its cationic form (at low pH), the addition of an electrolyte (salt) has a pronounced effect. The added ions shield the electrostatic repulsion between the positively charged head groups in the micelles, which significantly lowers the CMC and promotes the formation of larger aggregates. researchgate.net

In contrast, when the surfactant is in its non-ionic form (at neutral or high pH), the effect of ionic strength is much less significant. researchgate.net While some minor changes in CMC can occur due to the "salting out" effect on the hydrophobic chains, the primary driving force for the large reduction in CMC—charge screening—is absent.

The table below, using data from a related amide-containing amine oxide, demonstrates the differential effect of ionic strength on the CMC of the cationic (pH 2) and non-ionic (pH 10) forms of the surfactant.

| Added NaCl Conc. (M) | cmc at pH 2 (mM) | cmc at pH 10 (mM) |

|---|---|---|

| 0.01 | 4.1 | 1.2 |

| 0.1 | 1.3 | 1.1 |

| 0.5 | 0.63 | 0.93 |

| 1.0 | 0.36 | 0.66 |

Carbon Capture Mechanisms in Amine Oxide Systems

Tertiary amine oxides represent an emerging class of compounds for carbon capture, offering a different mechanistic pathway compared to traditional primary and secondary amines used in industrial scrubbing processes. chemistryviews.org The mechanism leverages the basicity of the amine oxide group to facilitate the capture of CO2, particularly under humid conditions. chemistryviews.org

Unlike conventional amines that react with CO2 to form carbamates (in dry conditions) or bicarbonate/carbonate salts, tertiary amine N-oxides function as robust sorbents that interact with CO2 through a hydrogen-bond-stabilized mechanism. chemistryviews.org In the presence of water, the amine oxide molecule facilitates the hydration of CO2. The oxygen atom of the N-O bond acts as a proton acceptor (a Brønsted-Lowry base), while water acts as a proton donor. This interaction leads to the formation of a hydroxylated, cationic amine head group and a hydroxide (B78521) ion. The hydroxide ion then reacts with a CO2 molecule to form a bicarbonate ion (HCO3⁻). The resulting bicarbonate is stabilized by an ionic interaction and hydrogen bonding with the protonated amine oxide species, forming a stable [R3N+–OH][HCO3−] complex. chemistryviews.org

This capture mechanism offers several potential advantages over traditional amine scrubbing technologies. chemistryviews.orgnih.gov Amine oxides like 4-methylmorpholine (B44366) N-oxide (MMNO) have been shown to be non-toxic and non-corrosive, addressing major drawbacks of solvents like monoethanolamine (MEA). chemistryviews.org Furthermore, the regeneration step—the release of captured CO2—can be achieved at significantly lower temperatures. For instance, MMNO can release CO2 at approximately 65°C, whereas traditional amines often require temperatures of 100-120°C, leading to substantial energy savings. chemistryviews.orgnih.gov

The following table compares key properties of amine oxide systems with conventional amine systems for carbon capture.

| Property | Amine Oxide System (e.g., MMNO) | Conventional Amine System (e.g., MEA) |

|---|---|---|

| Capture Mechanism | Formation of a hydrogen-bond-stabilized bicarbonate species chemistryviews.org | Formation of carbamates or bicarbonate/carbonate salts chemistryviews.orgnih.gov |

| Toxicity | Nontoxic chemistryviews.org | Can have toxic properties chemistryviews.org |

| Corrosiveness | Noncorrosive chemistryviews.org | Corrosive chemistryviews.orgresearchgate.net |

| Regeneration Temperature | ~65 °C chemistryviews.org | 100 - 120 °C nih.gov |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Dihydroxyethyl Lauramine Oxide

The academic understanding of this compound is built upon the broader knowledge of tertiary amine oxides and specific studies on N-alkyl-N,N-di(2-hydroxyethyl) amine oxides. semanticscholar.org Its chemical structure consists of a dodecyl tail attached to a nitrogen atom, which is bonded to an oxygen atom and two hydroxyethyl (B10761427) groups. nih.gov This configuration makes it an amphoteric surfactant; it behaves as a nonionic surfactant in neutral or alkaline solutions and exhibits cationic properties in acidic conditions due to the protonation of the amine oxide group. thegoodscentscompany.com

The synthesis of N-alkyl-N,N-di(2-hydroxyethyl) amine oxides is typically achieved through the oxidation of the corresponding tertiary amine, N-alkyldiethanolamine. semanticscholar.orgekb.eg The most common and environmentally friendly method involves using aqueous hydrogen peroxide as the oxidizing agent. ekb.egresearchgate.net This process is known for its high conversion rates and is a well-established route for producing various amine oxides. researchgate.net

The key functionalities of this compound in formulations include foam boosting, emulsion stabilization, viscosity modification, and conditioning. nih.gov As a surfactant, it effectively reduces the surface tension of water. For instance, the closely related N-dodecyl-N,N-di(2-hydroxyethyl) amine oxide (C12DHEAO) has been shown to reduce the surface tension of water to approximately 28.75 mN/m. semanticscholar.org The presence of the two hydroxyl groups in its headgroup can enhance its water solubility and hydrogen-bonding capabilities compared to its dimethyl counterpart, potentially influencing its performance as a thickener and conditioning agent. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2530-44-1 |

| Molecular Formula | C16H35NO3 |

| Molecular Weight | 289.45 g/mol |

| IUPAC Name | N,N-bis(2-hydroxyethyl)dodecan-1-amine oxide |

| Synonyms | Lauryl diethanolamine (B148213) oxide, N-Lauryldiethanolamine N-oxide |

| XlogP (predicted) | 3.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its use, specific academic research focusing solely on this compound is limited, presenting several knowledge gaps. Much of the available data is extrapolated from studies on the broader class of amine oxides or on lauramine oxide (lauryldimethylamine oxide). cir-safety.orgresearchgate.net

Identified Knowledge Gaps:

Comparative Performance Analysis: There is a lack of direct comparative studies detailing the performance differences between this compound and lauryldimethylamine oxide. Research is needed to quantify how the substitution of two methyl groups with two hydroxyethyl groups impacts key surfactant properties such as critical micelle concentration (CMC), foam stability, emulsification efficiency, mildness to skin, and biodegradability.

Synergistic Interactions: While it is known to be compatible with anionic and cationic systems, detailed phase behavior and mechanistic studies on its synergistic or antagonistic interactions with other common surfactants in complex formulations are not extensively documented. thegoodscentscompany.com

Biodegradation Pathways: Amine oxides are generally considered readily biodegradable. researchgate.net However, specific studies on the biodegradation pathways and potential metabolites of this compound are scarce.

Green Synthesis Optimization: While oxidation with hydrogen peroxide is a relatively green method, further research into optimizing this synthesis using biocatalysts (e.g., enzymes) or under continuous flow conditions could enhance its environmental profile. researchgate.netrsc.org

Emerging Research Avenues:

High-Performance "Sulfate-Free" Formulations: With growing consumer demand for milder, "sulfate-free" personal care products, there is a significant opportunity to investigate the role of this compound as a primary or secondary surfactant in these advanced formulations. dataintelo.com

Bio-based Feedstocks: An emerging trend is the use of renewable, bio-based raw materials. mordorintelligence.com Research into synthesizing the precursor, N-dodecyldiethanolamine, from bio-derived lauric acid and diethanolamine would align the entire production chain with sustainability goals.

Niche Industrial Applications: The unique properties of amine oxides have been explored for specialized applications such as gas hydrate (B1144303) management and in tertiary oil recovery. acs.org Future research could explore the potential of this compound in these or other niche industrial areas where its specific combination of surfactancy, viscosity control, and hydrogen-bonding capability could be advantageous.

Pharmaceutical and Biomedical Formulations: The mildness and non-denaturing characteristics of some amine oxides make them suitable for pharmaceutical or protein purification applications. wikipedia.org Investigating the suitability of high-purity this compound for such sensitive applications presents a novel research direction.

Methodological Advancements for Future Investigations

To address the identified knowledge gaps, future research can leverage a range of advanced analytical and methodological tools to gain a deeper understanding of this compound.

Table 2: Advanced Methodologies for Surfactant Characterization

| Methodology | Application for this compound Research |

|---|---|

| Chromatography-Mass Spectrometry (e.g., HPLC-MS) | To provide precise quantitative analysis, identify impurities from synthesis, and characterize degradation products in stability or biodegradation studies. researchgate.netalfa-chemistry.com |

| Advanced Spectroscopy (e.g., 1H-NMR, FTIR) | To confirm the chemical structure of synthesized batches and to study molecular interactions within surfactant mixtures. ekb.egmdpi.com |

| Surface and Interfacial Tensiometry | To accurately determine the critical micelle concentration (CMC), surface tension reduction efficiency, and dynamic interfacial tension against various oils, providing key performance metrics. semanticscholar.orgripublication.com |

| Rheology | To characterize its thickening properties and understand the viscoelastic behavior of formulations containing this surfactant, both alone and in combination with other ingredients. |

| Computational Modeling and Simulation | To predict the aggregation behavior, interaction energies with other molecules, and structure-property relationships, potentially accelerating formulation development and reducing experimental costs. nih.gov |

| Continuous Flow Reactor Technology | To investigate a safer, more efficient, and scalable synthesis process, offering precise control over reaction parameters like temperature and residence time. rsc.orgresearchgate.net |

| High-Throughput Screening (HTS) | To rapidly evaluate the performance of this compound across a wide range of formulation variables, such as pH, ionic strength, and co-surfactant type. |

By employing these advanced techniques, researchers can conduct more systematic and in-depth investigations. For example, coupling HPLC-MS with biodegradation assays can elucidate the complete degradation pathway. alfa-chemistry.com Computational studies can offer molecular-level insights into why the hydroxyethyl groups might enhance mildness or thickening properties compared to methyl groups. nih.gov Furthermore, applying continuous flow synthesis could not only improve the process but also allow for the generation of highly pure material needed for specialized applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Dihydroxyethyl Lauramine Oxide (DHLauO) in laboratory settings?

- Synthesis : DHLauO is typically synthesized via oxidation of lauramine (dodecylamine) with hydrogen peroxide in the presence of ethanolamine derivatives. Suppliers like JinJin Le Chemical Co. and Zhengzhou Alfa Chemical Co. provide technical-grade DHLauO with purities ≥95% using controlled oxidation processes .

- Characterization : Key techniques include nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the N-oxide group at δ 3.0–3.5 ppm), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to confirm molecular weight (289.45 g/mol) .

Q. How can researchers assess the stability of DHLauO under varying experimental conditions?

- Stability Testing : DHLauO is generally stable in aqueous solutions but may form peroxides if exposed to light or oxygen. Monitor peroxide formation using iodometric titration or test strips, and store solutions in amber containers under inert gas (e.g., nitrogen) .

- pH Sensitivity : Stability can be pH-dependent; maintain solutions between pH 6.0–9.0 to prevent degradation, as acidic or alkaline conditions may hydrolyze the N-oxide group .

Advanced Research Questions

Q. What methodological approaches resolve contradictions between DHLauO's biodegradability and aquatic toxicity?

- Contradiction Analysis : While DHLauO is readily biodegradable (OECD 301F tests), its acute toxicity to Daphnia magna (EC50 = 250 mg/L) and long-lasting aquatic effects require careful evaluation .

- Methodology : Conduct tiered ecotoxicity assays:

Biodegradation : Use closed-bottle tests under OECD 301D guidelines to confirm degradation rates.

Toxicity Mitigation : Evaluate sublethal effects (e.g., enzyme inhibition in fish) and model bioaccumulation potential using quantitative structure-activity relationships (QSARs) with log Pow = 3.23 .

Q. How does DHLauO interact with biological macromolecules, such as enzymes, in biochemical studies?

- Hydrophobic Interactions : Molecular docking studies (e.g., AutoDock Vina) reveal that DHLauO binds to alpha-glucosidase via hydrophobic residues (e.g., Phe649, Trp726), stabilizing ligand-receptor complexes .

- Experimental Validation : Perform in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of p-nitrophenyl glucoside hydrolysis) to quantify inhibitory constants (Ki) .

Q. What protocols ensure safe handling of DHLauO in peroxide-forming experimental setups?

- Risk Mitigation : Label containers with dates of receipt, opening, and discard (≤6 months post-opening). Test for peroxides monthly using ceric sulfate titration .

- Substitution Strategies : In accelerated aging tests (e.g., notch pipe tests), replace hazardous peroxide-forming surfactants like Arkopal N100 with DHLauO at 2 wt% concentrations, adjusting for commercial dilution (e.g., 6.67 wt% Dehyton PL solution) .

Q. How can DHLauO's surfactant properties be optimized for biomedical applications, such as dental irrigants?

- Formulation Studies : Combine DHLauO with sodium hypochlorite and potassium iodide to enhance antimicrobial synergy. Use dynamic surface tension measurements (e.g., pendant drop tensiometry) to optimize micelle formation at critical micelle concentrations (CMC) .

- Biocompatibility Testing : Assess cytotoxicity via ISO 10993-5 protocols (e.g., MTT assays on human gingival fibroblasts) to validate safety in dental applications .

Methodological Resources

- Analytical Standards : Refer to CAS 2530-44-1 for purity validation .

- Environmental Modeling : Estimate soil mobility (Koc = 5.5) and bioconcentration (BCF = 0.7) using EPI Suite™ .

- Safety Compliance : Adopt OSHA/ACGIH exposure controls (e.g., PPE for skin/eye protection) and avoid mixing with bleach to prevent toxic fumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.